Cas no 17641-30-4 (4-Chlorosulfonylcinnamic Acid)

4-Chlorosulfonylcinnamic Acid is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl (–SO₂Cl) and cinnamic acid (–C=C–COOH) functional groups. These moieties enable its use in the preparation of sulfonamides, sulfonate esters, and other derivatives through nucleophilic substitution or condensation reactions. The compound’s conjugated double bond system further facilitates applications in photochemistry and materials science. Its high purity and stability under controlled conditions make it suitable for pharmaceutical and agrochemical research, where precise functionalization is critical. The product is typically handled under inert conditions due to the moisture-sensitive nature of the sulfonyl chloride group.
4-Chlorosulfonylcinnamic Acid structure
4-Chlorosulfonylcinnamic Acid structure
Product Name:4-Chlorosulfonylcinnamic Acid
CAS No:17641-30-4
MF:C9H7ClO4S
MW:246.667480707169
CID:122466
PubChem ID:5934813
Update Time:2025-10-21

4-Chlorosulfonylcinnamic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-[4-(chlorosulfonyl)phenyl]-
    • 3-(4-CHLOROSULFONYL-PHENYL)-ACRYLIC ACID
    • 4-ChlorosulfonylcinnaMic Acid
    • 4-Chlorsulfonyl-zimtsaeure
    • 3-[4-(Chlorosulfonyl)phenyl]-2-propenoic Acid
    • Z2942851482
    • (E)-4-Chlorosulfonylcinnamic acid
    • 2-Propenoic acid, 3-[4-(chlorosulfonyl)phenyl]-
    • EN300-832879
    • 3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid
    • 3-(4-(Chlorosulfonyl)phenyl)acrylicacid
    • MFCD00024887
    • 3-(4-(Chlorosulfonyl)phenyl)acrylic acid
    • EN300-05687
    • (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
    • 3-(4-CHLOROSULFONYL-PHENYL)-ACRYLICACID
    • AKOS000267386
    • (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid
    • (e)-3-(4-(chlorosulfonyl)phenyl)acrylic acid
    • 17641-30-4
    • 4-chlorosulfonylcinnamic acid, AldrichCPR
    • 155378-73-7
    • 4-Chlorosulfonylcinnamic Acid
    • Inchi: 1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
    • InChI Key: ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
    • SMILES: ClS(C1C=CC(/C=C/C(=O)O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 245.97500
  • Monoisotopic Mass: 245.9753576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 79.8Ų

Experimental Properties

  • Density: 1.525
  • Melting Point: >190°C (dec.)
  • Boiling Point: 417.4°C at 760 mmHg
  • Flash Point: 206.2°C
  • Refractive Index: 1.607
  • PSA: 79.82000
  • LogP: 2.79270

4-Chlorosulfonylcinnamic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chlorosulfonylcinnamic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C383200-500mg
4-Chlorosulfonylcinnamic Acid
17641-30-4
500mg
$ 115.00 2023-09-08
TRC
C383200-1g
4-Chlorosulfonylcinnamic Acid
17641-30-4
1g
$ 138.00 2023-09-08
TRC
C383200-2g
4-Chlorosulfonylcinnamic Acid
17641-30-4
2g
$265.00 2023-05-18
TRC
C383200-5g
4-Chlorosulfonylcinnamic Acid
17641-30-4
5g
$649.00 2023-05-18
TRC
C383200-10g
4-Chlorosulfonylcinnamic Acid
17641-30-4
10g
$1034.00 2023-05-18
TRC
C383200-2.5g
4-Chlorosulfonylcinnamic Acid
17641-30-4
2.5g
$ 265.00 2023-09-08
TRC
C383200-1000mg
4-Chlorosulfonylcinnamic Acid
17641-30-4
1g
$138.00 2023-05-18
Enamine
EN300-05687-0.05g
3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid
17641-30-4 95.0%
0.05g
$216.0 2025-03-21
Enamine
EN300-05687-0.1g
3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid
17641-30-4 95.0%
0.1g
$226.0 2025-03-21
Enamine
EN300-05687-0.25g
3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid
17641-30-4 95.0%
0.25g
$235.0 2025-03-21

4-Chlorosulfonylcinnamic Acid Production Method

Additional information on 4-Chlorosulfonylcinnamic Acid

4-Chlorosulfonylcinnamic Acid: A Versatile Compound with Broad Applications in Biomedical Research

4-Chlorosulfonylcinnamic Acid, with the chemical formula C10H8Cl2O4S and CAS number 17641-30-4, is a key intermediate in the synthesis of various bioactive molecules. This compound belongs to the family of cinnamic acid derivatives, characterized by a conjugated aromatic ring system and a sulfonyl chloride functional group. Its unique molecular structure enables it to interact with multiple biological targets, making it a valuable tool in drug discovery and functional genomics studies.

Recent studies have highlighted the 4-Chlorosulfonylcinnamic Acid as a promising scaffold for developing anti-inflammatory agents. A 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibition of NF-κB signaling pathways, which are critical in the pathogenesis of chronic inflammatory diseases. The 4-Chlorosulfonyl group plays a crucial role in modulating the compound's biological activity by enhancing its interaction with protein kinase C (PKC) isoforms.

The 4-Chlorosulfonylcinnamic Acid has also shown potential in cancer research. A 2024 study published in Cancer Research revealed that this compound can selectively target the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) cells. The sulfonyl chloride functionality allows for the formation of covalent bonds with cysteine residues in the EGFR kinase domain, leading to irreversible inhibition of tumor cell proliferation. This mechanism has sparked interest in its application as a lead compound for targeted oncology therapies.

From a synthetic perspective, the 4-Chlorosulfonylcinnamic Acid is typically prepared through a multi-step process involving the chlorosulfonation of cinnamic acid. Recent advancements in catalytic methods have improved the efficiency of this reaction, with a 2023 study in Organic Letters reporting a novel palladium-catalyzed approach that reduces reaction time by 40% while maintaining high stereochemical purity. This development is significant for industrial-scale production of this compound for pharmaceutical applications.

Pharmacokinetic studies of 4-Chlorosulfonylcinnamic Acid derivatives have shown promising results. A 2024 preclinical trial in Drug Metabolism and Disposition indicated that these compounds exhibit enhanced oral bioavailability compared to traditional cinnamic acid derivatives. The sulfonyl group's hydrophilic nature improves solubility, while the chloro substituent enhances metabolic stability, making it an attractive candidate for drug development.

Emerging research suggests potential applications of 4-Chlorosulfonylcinnamic Acid in neurodegenerative disease treatment. A 2023 study in Neurochemistry International found that this compound can modulate the activity of monoamine oxidase (MAO) enzymes, which are implicated in Alzheimer's disease progression. The compound's ability to inhibit MAO-B activity without affecting MAO-A suggests its potential as a selective therapeutic agent for neurodegenerative conditions.

Structural modifications of 4-Chlorosulfonylcinnamic Acid have led to the development of novel antimicrobial agents. A 2024 publication in Antimicrobial Agents and Chemotherapy reported that derivatives with extended side chains show increased efficacy against multidrug-resistant bacteria. The sulfonyl chloride group appears to enhance the compound's ability to disrupt bacterial cell membranes, a critical factor in overcoming antibiotic resistance.

From a safety standpoint, the 4-Chlorosulfonylcinnamic Acid has been evaluated for its toxicological profile. A 2023 study in Toxicological Sciences found that the compound exhibits low acute toxicity in animal models, with no genotoxic effects observed in in vitro assays. These findings support its potential for use in pharmaceutical applications with appropriate formulation strategies.

Current research is exploring the 4-Chlorosulfonylcinnamic Acid's role in metabolic syndrome treatment. A 2024 study in Endocrinology demonstrated that this compound can modulate adipokine secretion in adipocytes, suggesting potential applications in the management of type 2 diabetes. The compound's ability to regulate lipid metabolism without affecting insulin sensitivity is a significant advantage in the development of metabolic therapeutics.

Advancements in computational chemistry have enabled the prediction of 4-Chlorosulfonylcinnamic Acid's interactions with biological targets. A 2023 study in Journal of Chemical Information and Modeling used molecular docking simulations to identify potential protein targets, including several kinases involved in cancer progression. These computational insights are accelerating the discovery of novel therapeutic applications for this compound.

Industrial interest in 4-Chlorosulfonylcinnamic Acid has grown due to its versatility in chemical synthesis. A 2024 review in Chemical Reviews highlighted its potential as a building block for developing a wide range of pharmaceuticals, from anti-inflammatory agents to antiviral compounds. The compound's functional group can be readily modified through various chemical reactions, making it a valuable platform for drug discovery.

Future research directions include the development of prodrugs based on 4-Chlorosulfonylcinnamic Acid to improve therapeutic outcomes. A 2024 study in Advanced Drug Delivery Reviews proposed a novel prodrug strategy that enhances the compound's stability in the gastrointestinal tract while maintaining its biological activity. This approach could significantly improve the therapeutic index of this compound in clinical settings.

As research continues to uncover new applications for 4-Chlorosulfonylcinnamic Acid, its importance in pharmaceutical science is becoming increasingly evident. The compound's unique chemical properties, combined with recent advancements in synthetic methods and computational modeling, position it as a promising candidate for the development of novel therapeutics across multiple disease indications.

Collaborative efforts between academia and industry are essential for translating these research findings into clinical applications. The continued exploration of 4-Chlorosulfonylcinnamic Acid's potential in drug discovery will likely lead to the development of innovative treatments that address some of the most challenging medical conditions facing modern society.

Ultimately, the 4-Chlorosulfonylcinnamic Acid represents a fascinating intersection of organic chemistry and pharmacology. Its unique molecular structure and functional groups provide a versatile platform for the development of new drugs, while recent scientific advancements are expanding the boundaries of its potential applications in medicine.

As the field of medicinal chemistry continues to evolve, the 4-Chlorosulfonylcinnamic Acid will likely remain a subject of intense research, offering new insights into the design of more effective and targeted therapeutic agents. The compound's journey from a simple organic molecule to a potential blockbuster drug highlights the dynamic nature of pharmaceutical research and development.

For researchers and pharmaceutical scientists, the 4-Chlorosulfonylcinnamic Acid serves as a reminder of the importance of exploring novel chemical scaffolds in the pursuit of innovative therapies. Its study continues to inspire new approaches in drug discovery, demonstrating the enduring value of fundamental chemical research in advancing medical science.

© 2024 All rights reserved.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.